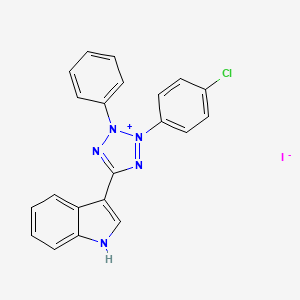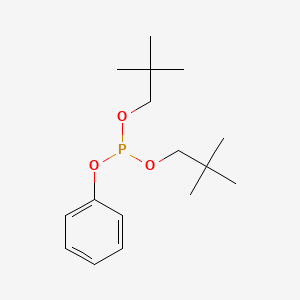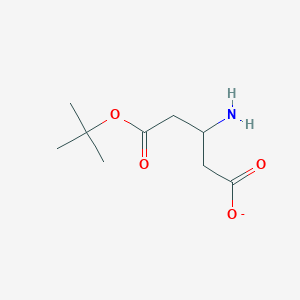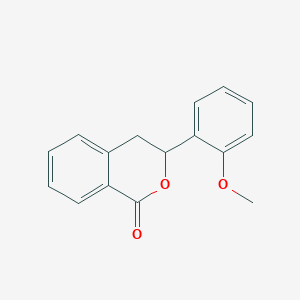
3-(2-Methoxyphenyl)-3,4-dihydro-1H-2-benzopyran-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Methoxyphenyl)-3,4-dihydro-1H-2-benzopyran-1-one is an organic compound that belongs to the class of benzopyrans It is characterized by a benzopyran ring system with a methoxyphenyl substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methoxyphenyl)-3,4-dihydro-1H-2-benzopyran-1-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-methoxybenzaldehyde with a suitable diene under acidic conditions to form the benzopyran ring. The reaction conditions often include the use of a Lewis acid catalyst, such as aluminum chloride, to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-Methoxyphenyl)-3,4-dihydro-1H-2-benzopyran-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzopyran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can introduce halogen atoms or other functional groups onto the benzopyran ring.
Wissenschaftliche Forschungsanwendungen
3-(2-Methoxyphenyl)-3,4-dihydro-1H-2-benzopyran-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-(2-Methoxyphenyl)-3,4-dihydro-1H-2-benzopyran-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress. It may also modulate signaling pathways involved in inflammation and cell proliferation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
8-(2-Methoxyphenyl)-6-methyl-2-(1-methyl-1H-benzo[d]imidazol-2-yl)quinoline: This compound exhibits similar structural features and is studied for its fluorescence properties.
2-(2-Hydroxyphenyl)acetic acid: Another phenolic compound with antioxidant properties.
Uniqueness
3-(2-Methoxyphenyl)-3,4-dihydro-1H-2-benzopyran-1-one is unique due to its specific benzopyran structure and the presence of a methoxy group, which can influence its chemical reactivity and biological activity
Eigenschaften
CAS-Nummer |
85164-36-9 |
|---|---|
Molekularformel |
C16H14O3 |
Molekulargewicht |
254.28 g/mol |
IUPAC-Name |
3-(2-methoxyphenyl)-3,4-dihydroisochromen-1-one |
InChI |
InChI=1S/C16H14O3/c1-18-14-9-5-4-8-13(14)15-10-11-6-2-3-7-12(11)16(17)19-15/h2-9,15H,10H2,1H3 |
InChI-Schlüssel |
PKTVLYPZNASQAO-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC=C1C2CC3=CC=CC=C3C(=O)O2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


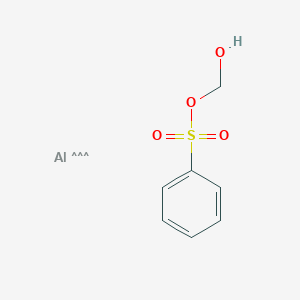
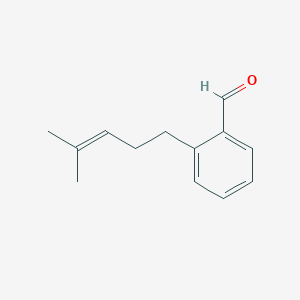
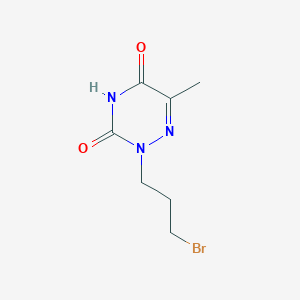
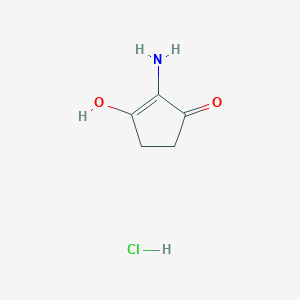


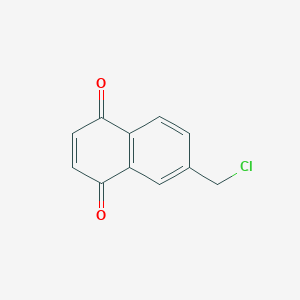
![N,N-Diethyl-2-({5-[(thiophen-2-yl)ethynyl]pyridin-2-yl}oxy)ethan-1-amine](/img/structure/B14408214.png)
![2-Chloro-1-({[1-(hydroxyimino)-2-methyl-1-phenylpropan-2-yl]amino}oxy)ethan-1-one](/img/structure/B14408227.png)
![3-{[4-(Dimethylamino)phenyl]methylidene}-2-benzofuran-1(3H)-one](/img/structure/B14408228.png)
